molecular formula C7H9N3 B3087907 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine CAS No. 1178253-85-4

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Cat. No.: B3087907
CAS No.: 1178253-85-4
M. Wt: 135.17
InChI Key: OUMRGUPLKKYMJZ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a prop-2-yn-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by further functionalization to introduce the prop-2-yn-1-amine side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

Biological Activity

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9N3_3, with a molecular weight of 135.17 g/mol. It features a pyrazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that certain pyrazole derivatives showed IC50_{50} values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac . The structure of this compound suggests it may share similar mechanisms due to the presence of the pyrazole moiety.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and A375, with some compounds demonstrating IC50_{50} values as low as 0.36 µM against specific kinases involved in cancer progression .

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives can act as positive allosteric modulators for NMDA receptors, which play a crucial role in neuroprotection and synaptic plasticity. This mechanism could position this compound as a candidate for treating neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in rats. The most potent compounds exhibited significant reductions in paw edema, indicating their potential as safe anti-inflammatory agents with minimal gastrointestinal side effects .
  • Anticancer Research : In vitro studies on pyrazole derivatives revealed their ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity highlights the therapeutic potential of compounds like this compound in cancer treatment .

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Pathways

The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced inflammatory mediators such as prostaglandins .

Modulation of Kinase Activity

Its structural similarity to known kinase inhibitors suggests that it could potentially interfere with signaling pathways critical for tumor growth and survival .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMRGUPLKKYMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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